![molecular formula C10H12N2O5S B7645687 2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide](/img/structure/B7645687.png)
2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide, also known as BDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDA belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to inhibit the replication of the hepatitis C virus. This compound has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
The mechanism of action of 2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes such as carbonic anhydrase and metalloproteinases. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha. This compound has also been found to inhibit the expression of matrix metalloproteinases, which are enzymes that play a key role in tissue remodeling and cancer metastasis. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. More research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Additionally, this compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, this compound can be used as a tool compound to study the role of carbonic anhydrase and metalloproteinases in disease processes.
Synthesis Methods
The synthesis of 2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide involves the reaction between 2-aminoacetamide and 2-(1,3-benzodioxol-5-sulfonyl)chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified through column chromatography to obtain pure this compound.
properties
IUPAC Name |
2-[1,3-benzodioxol-5-ylsulfonyl(methyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-12(5-10(11)13)18(14,15)7-2-3-8-9(4-7)17-6-16-8/h2-4H,5-6H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLLQAJPJCGRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)S(=O)(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Fluorophenyl)methyl]quinoxalin-2-one](/img/structure/B7645605.png)
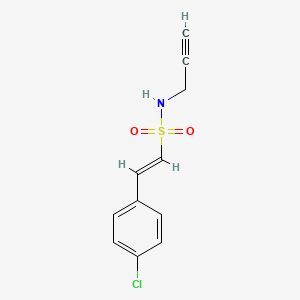
![2-chloro-N-[2-(2-chloro-5-methylphenoxy)ethyl]acetamide](/img/structure/B7645626.png)
![(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645637.png)
![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B7645644.png)
![2-[(4-pyrazol-1-ylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7645650.png)
![2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B7645668.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7645675.png)
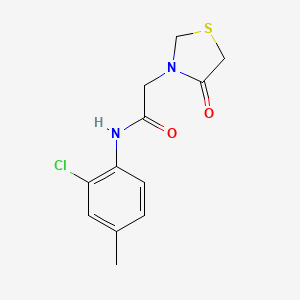
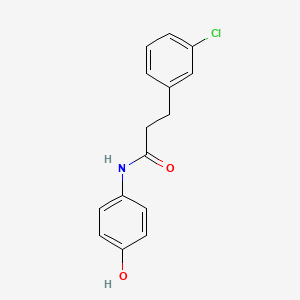
![1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine](/img/structure/B7645692.png)
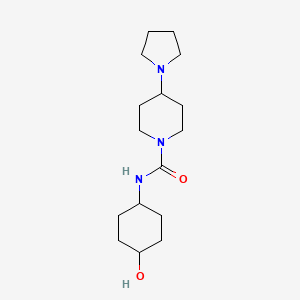
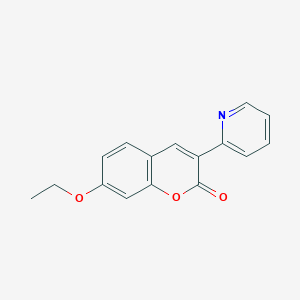
![(4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645720.png)